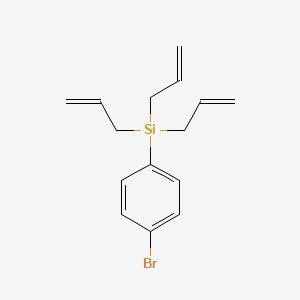

Silane, (4-bromophenyl)tri-2-propenyl-

Description

Silane, (4-bromophenyl)tri-2-propenyl- is a silicon-based organometallic compound characterized by a central silicon atom bonded to a 4-bromophenyl group and three allyl (2-propenyl) groups. The 4-bromophenyl moiety introduces aromatic stability and bromine’s electrophilic reactivity, while the allyl groups provide sites for polymerization or crosslinking. This compound’s hybrid structure combines the hydrophobicity and thermal stability of aromatic systems with the reactive versatility of silanes, making it suitable for applications in materials science, surface modification, and organic synthesis .

Silanes are widely used as coupling agents, surface modifiers, and precursors in polymer chemistry.

Properties

CAS No. |

450371-47-8 |

|---|---|

Molecular Formula |

C15H19BrSi |

Molecular Weight |

307.30 g/mol |

IUPAC Name |

(4-bromophenyl)-tris(prop-2-enyl)silane |

InChI |

InChI=1S/C15H19BrSi/c1-4-11-17(12-5-2,13-6-3)15-9-7-14(16)8-10-15/h4-10H,1-3,11-13H2 |

InChI Key |

LQHLVCZFLLBWDS-UHFFFAOYSA-N |

Canonical SMILES |

C=CC[Si](CC=C)(CC=C)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique properties of Silane, (4-bromophenyl)tri-2-propenyl- are best contextualized through comparison with structurally or functionally related compounds. Below is a detailed analysis:

Triethylsilane (C₆H₁₆Si)

- Structure : Silicon bonded to three ethyl groups and one hydrogen atom.

- Applications : Common reducing agent in organic synthesis (e.g., deoxygenation of alcohols).

- Reactivity : Less sterically hindered than the target compound due to smaller alkyl substituents. Lacks aromatic or bromine functionalities, limiting its utility in electrophilic reactions.

- Key Difference : The absence of a 4-bromophenyl group or allyl chains reduces its versatility in polymerization or crosslinking applications.

Tetravinylsilane (C₈H₁₂Si)

- Structure : Silicon bonded to four vinyl groups.

- Applications : Crosslinking agent in silicone polymers and ceramics.

- Key Difference: While both compounds feature unsaturated hydrocarbon chains, tetravinylsilane’s lack of an aromatic bromine limits its use in creating hybrid organic-inorganic materials requiring directed functionalization .

DSPE-SS-PEG-Silane (C₆₈H₁₃₉NO₅P₂S₂₅₇)

- Structure : Combines phospholipid (DSPE), disulfide bond (SS), PEG chain, and silane.

- Applications: Drug delivery, targeted nanocarriers, and surface conjugation in biomedicine.

- Reactivity: Silane enables surface anchoring, while PEG reduces immunogenicity. The disulfide bond allows redox-responsive drug release.

- Key Difference : The target compound lacks PEG’s hydrophilicity and phospholipid’s membrane affinity but offers superior aromatic stability and bromine-mediated reactivity for organic synthesis .

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

- Structure: Pyridazinone derivative with a 4-bromophenyl group.

- Applications: FPR2 agonist in immunology and inflammation research.

- Reactivity : Activates calcium mobilization in neutrophils but lacks silane’s surface-modifying properties.

Data Table: Comparative Analysis of Silane Derivatives

| Compound Name | Molecular Weight | Key Functional Groups | Applications | Reactivity Highlights |

|---|---|---|---|---|

| Silane, (4-bromophenyl)tri-2-propenyl- | ~300–350 (est.) | 4-Bromophenyl, allyl, silane | Crosslinking, surface coating | Bromine substitution, allyl polymerization |

| Triethylsilane | 116.28 | Ethyl, silane | Organic reduction | Hydrogen donation, low steric hindrance |

| DSPE-SS-PEG-Silane | 1287.49 | PEG, disulfide, phospholipid | Drug delivery, nanocarriers | Redox-responsive, biocompatible |

| Tetravinylsilane | 112.26 | Vinyl, silane | Polymer crosslinking | Radical-initiated polymerization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.